N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFNO3S/c19-14-3-7-16(8-4-14)21(17-9-10-25(23,24)12-17)18(22)11-13-1-5-15(20)6-2-13/h1-10,17H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCINWZBUBBXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Br)C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article synthesizes existing research findings on the compound's biological activity, including its mechanisms, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 452.32 g/mol. It features a thiophene ring and halogenated phenyl groups, which are often associated with enhanced biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as alpha-glucosidase and alpha-amylase, which are critical in carbohydrate metabolism. This suggests potential applications in managing diabetes by controlling blood sugar levels .
- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases .
Antidiabetic Effects
In a study screening various synthetic heterocyclic compounds for antidiabetic activity, this compound was assessed for its efficacy against diabetes:
| Parameter | Control (Acarbose) | Test Compound |
|---|---|---|
| IC50 (μM) | 12.5 | 15.0 |
| % Inhibition at 100 μM | 85% | 78% |
| Fasting Blood Glucose (mg/dL) | 120 | 130 |
The data suggests that while the compound is effective, it may not be as potent as established antidiabetic drugs like acarbose .
Toxicological Profile
Toxicological assessments reveal that the compound's safety profile needs further evaluation. Initial studies suggest moderate toxicity levels; however, comprehensive toxicological studies are required to understand its long-term effects fully .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antidiabetic Screening : A study published in PubMed Central evaluated a series of acetamides for their antidiabetic properties. The findings indicated that modifications in the thiophene ring significantly influenced biological activity, suggesting structural optimization could enhance efficacy .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target enzymes involved in glucose metabolism. These studies indicated favorable interactions with active sites of alpha-glucosidase .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substitutions
(a) N-(4-Bromophenyl)-2-(2-thienyl)acetamide
- Structure : Replaces the dihydrothiophen-3-yl sulfone with a thiophene ring.
- Activity: Exhibits antimycobacterial properties, as noted in a study of thiophene-containing acetamides .
(b) Benzothiazole Derivatives (e.g., N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide)
- Structure : Features a benzothiazole ring instead of dihydrothiophen-sulfone.
- Activity : Benzothiazole derivatives are explored for diverse pharmacological targets, including kinase inhibition .
- Key Difference : The benzothiazole moiety may enhance aromatic stacking interactions, altering binding affinity compared to the sulfone-containing target compound.
(c) Pyridazin-3(2H)-one Derivatives
- Structure: Includes pyridazinone cores (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide).
- Activity : Acts as a potent FPR2 agonist, activating calcium mobilization and chemotaxis in neutrophils .
- Key Difference: The pyridazinone ring introduces additional hydrogen-bonding sites, which may improve receptor selectivity compared to the target compound’s dihydrothiophen-sulfone group.
Functional Analogues with Fluorophenyl/Bromophenyl Motifs
(a) Tyrosinase Inhibitors
- Example : 2-(4,5-bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide (IC50 = 0.124 µM) .
- Comparison : The fluorophenyl groups in both compounds suggest a role in enhancing inhibitory potency. However, the target compound’s dihydrothiophen-sulfone may confer distinct steric or electronic effects.
(b) Antimycobacterial Acetamides
Table 1: Key Properties of Selected Analogues
Crystallographic and Conformational Analysis
- Bond Length Variations : The target compound’s acetamide C–N bond (expected ~1.35 Å) and C–Br bond (~1.89 Å) align with reported values for N-(4-bromophenyl)acetamide derivatives, though subtle differences arise from the sulfone group’s electron-withdrawing effects .
Q & A
Q. What are the key synthetic methodologies for preparing N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-fluorophenyl)acetamide?
Methodological Answer: The synthesis typically involves coupling reactions between arylacetic acid derivatives and substituted amines. For example, carbodiimide-mediated amidation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDCl) in dichloromethane with triethylamine as a base is a common approach. Solvent choice (e.g., CH₂Cl₂) and temperature control (e.g., 273 K) are critical to minimize side reactions . A representative procedure involves reacting 4-bromophenylacetic acid with 3,4-difluoroaniline derivatives, followed by purification via extraction and recrystallization. Yield optimization often requires iterative adjustments of stoichiometry and reaction time.
Q. How is the compound structurally characterized, and what spectroscopic techniques are essential?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., bromophenyl, fluorophenyl) and amide bond formation. For example, the NH proton in the acetamide group appears as a singlet at ~8.5 ppm .
- Infrared (IR) Spectroscopy: Stretching frequencies for C=O (~1680 cm⁻¹) and S=O (~1150 cm⁻¹) validate the sulfone and acetamide moieties .
- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine and fluorine atoms .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction provides precise bond angles, dihedral angles, and intermolecular interactions. For example, the dihedral angle between the 4-bromophenyl and 3,4-dihydrothiophen-3-yl rings (66.4°) and hydrogen-bonding networks (N–H⋯O) stabilize the crystal lattice . Weak interactions (C–H⋯F/O) further contribute to packing stability. Refinement protocols (riding model for H atoms) and data-to-parameter ratios (>18:1) ensure accuracy .
Q. What strategies address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves: Validate activity thresholds using standardized assays (e.g., IC₅₀ in enzyme inhibition).
- Metabolic Stability Tests: Assess hepatic microsomal stability to rule out false negatives due to rapid degradation .
- Structural Analog Comparison: Compare with derivatives like N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]...acetamide to isolate substituent effects .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., sulfone group’s role in binding kinases) .
- Docking Studies: Use software like AutoDock Vina to model binding poses with target receptors (e.g., cyclooxygenase-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
